7-Methoxy-2-methylbenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-10-7-4-3-5-8(11-2)9(7)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNOESYCOCNVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 7 Methoxy 2 Methylbenzo D Thiazole
Synthetic Routes to the 7-Methoxy-2-methylbenzo[d]thiazole Core Structure
The construction of the this compound framework relies on established methods for benzothiazole (B30560) synthesis, where the key challenge lies in the regioselective introduction of the substituents onto the bicyclic system.
Cyclization Reactions for Benzothiazole Ring Formation
The most prevalent strategy for assembling the benzothiazole ring is the condensation and subsequent cyclization of a 2-aminobenzenethiol with a suitable one-carbon electrophile that provides the C2-carbon of the thiazole (B1198619) ring. For the target molecule, the key precursor is 2-amino-3-methoxybenzenethiol.
Common cyclization methods include:
Condensation with Carboxylic Acids or Derivatives: The reaction of 2-aminobenzenethiols with carboxylic acids (such as acetic acid to introduce the 2-methyl group) or their derivatives (like acetyl chloride or acetic anhydride) is a fundamental approach. This reaction typically proceeds under heating or with acid catalysis to facilitate the dehydration and ring closure.
Brønsted Acid-Catalyzed Cyclization: Efficient and environmentally friendly methods have been developed using Brønsted acids like p-toluenesulfonic acid (TsOH·H₂O) to catalyze the cyclization of 2-aminothiophenols with β-dicarbonyl compounds. organic-chemistry.org This approach is notable for its mild conditions, often proceeding at room temperature and sometimes under solvent-free conditions, while tolerating a variety of substituents on the benzene (B151609) ring, including methoxy (B1213986) and methyl groups. organic-chemistry.org
Reaction with Aldehydes: Condensation with aldehydes followed by an oxidative cyclization can also yield the benzothiazole core. However, for a 2-methyl substituent, this would require acetaldehyde, which can be volatile and prone to self-condensation.
The general mechanism for these cyclizations involves the initial formation of a thioamide or a related intermediate from the reaction between the amino and thiol groups of the aminobenzenethiol and the carbonyl compound, followed by an intramolecular cyclodehydration to form the thiazole ring.
Strategies for Introduction of Methoxy and Methyl Substituents
The substitution pattern of this compound is typically established by using appropriately substituted starting materials rather than by late-stage functionalization of the parent benzothiazole ring.
Introduction of the 2-Methyl Group: The 2-methyl group is almost invariably introduced during the cyclization step. The choice of the reaction partner for the 2-aminobenzenethiol dictates the substituent at the C2 position. For the synthesis of 2-methylbenzothiazoles, acetic acid, acetyl chloride, acetic anhydride, or ethyl acetoacetate (B1235776) are commonly employed. nih.gov
Introduction of the 7-Methoxy Group: The methoxy group at the C7 position is introduced by starting with a benzene ring that already contains this substituent in the correct position relative to the amino and thiol groups. The key starting material for the synthesis of the title compound is 2-amino-3-methoxybenzenethiol . The synthesis of this precursor is a critical step that dictates the final substitution pattern of the benzothiazole product.
Table 1: Illustrative Precursors for Benzothiazole Synthesis This table is for illustrative purposes and shows precursors for related structures based on common synthetic principles.
| Precursor 1 | Precursor 2 | Resulting Substituent Pattern |
|---|---|---|
| 2-Aminobenzenethiol | Acetic Anhydride | 2-Methylbenzothiazole |
| 2-Amino-3-methoxybenzenethiol | Acetic Anhydride | This compound |
| 2-Amino-5-methoxybenzenethiol | 4-Nitrobenzoyl chloride | 6-Methoxy-2-(4-nitrophenyl)benzo[d]thiazole osti.gov |
| 2-Amino-4-methylbenzenethiol | Acetylacetone | 2,7-Dimethyl-benzothiazole |
Chemical Modification Strategies for Analogues and Derivatives
Once the this compound core is synthesized, it can be further modified to produce a library of analogues and derivatives. These modifications can be targeted at the 2-methyl group, the benzene ring, or involve the attachment of larger molecular fragments.
Functionalization at the 2-Position of the Thiazole Ring
The 2-position of the benzothiazole ring offers several handles for chemical modification.
Reactions of the 2-Methyl Group: The protons of the 2-methyl group are acidic and can be removed by a strong base to generate a nucleophilic carbanion. This anion can then react with various electrophiles, allowing for the elongation or functionalization of the methyl side chain.
Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of the C2-H bond in benzothiazoles that lack a 2-methyl group. This is often achieved by forming intermediate thiazol-2-yl-triphenylphosphonium salts. researchgate.netnih.govacs.org These salts can then react with a variety of nucleophiles, including O- and N-centered nucleophiles, to introduce new functional groups directly onto the C2-carbon. researchgate.netnih.govacs.org While the title compound has a methyl group at C2, this methodology is crucial for creating analogues with different C2 substituents.
Substituent Variation on the Benzene Moiety
Altering the substitution on the benzene portion of the molecule is key to fine-tuning its electronic and steric properties.
Demethylation and Re-alkylation: The methoxy group at the C7 position can be cleaved (O-demethylation), typically using strong acids like boron tribromide, to yield the corresponding 7-hydroxy-2-methylbenzo[d]thiazole. nih.gov This hydroxyl group can then serve as a synthetic handle for introducing a wide variety of new ether or ester functionalities through Williamson ether synthesis or acylation. This strategy is exemplified in the synthesis of derivatives of 2-methylbenzo[d]thiazol-5-ol and -6-ol, which are reacted with various benzyl (B1604629) bromides to yield a library of benzyloxy-substituted compounds. d-nb.info
Electrophilic Aromatic Substitution: Direct functionalization of the benzene ring via electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is possible, but can be challenging. The benzothiazole ring system is electron-deficient, which deactivates the fused benzene ring towards electrophilic attack and often requires harsh reaction conditions. diva-portal.org The directing effects of the existing methoxy group and the fused thiazole ring would also need to be considered to predict the regioselectivity of such reactions.
C-H Borylation: Advanced methods like iridium-catalyzed C-H borylation offer a modern alternative for functionalizing the benzene ring. diva-portal.org This reaction can introduce a boryl group (e.g., B(pin)) onto the aromatic ring, which can then be used in a wide range of cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon or carbon-heteroatom bonds with high regioselectivity. diva-portal.org
Table 2: Selected Reactions for Modifying the Benzothiazole Scaffold
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| C7-OCH₃ | O-Demethylation | BBr₃, CH₂Cl₂ | C7-OH | nih.gov |
| C6-OH | O-Alkylation | Benzyl bromide, K₂CO₃, DMF | C6-OCH₂Ph | d-nb.info |
| C2-H | Phosphonium Salt Formation | Triphenylphosphine | C2-P⁺Ph₃ | researchgate.netnih.gov |
| C2-P⁺Ph₃ | Nucleophilic Substitution | Alcohols, Amines | C2-OR, C2-NR₂ | researchgate.netnih.gov |
| Benzene Ring | C-H Borylation | B₂(pin)₂, [Ir(OMe)COD]₂ | C-B(pin) | diva-portal.org |
Synthesis of Conjugates and Hybrid Molecules
The this compound scaffold can be incorporated into larger molecular architectures to create conjugates and hybrid molecules. This strategy aims to combine the properties of the benzothiazole core with those of other pharmacophores or functional units.
A notable example is the synthesis of benzothiazole-pyrrole conjugates. nih.gov In such syntheses, a functionalized benzothiazole, for instance, a 2-(4-aminophenyl)benzothiazole derivative, can be used as a building block. The amino group provides a reactive site for coupling with other heterocyclic systems. For example, a Paal-Knorr pyrrole (B145914) synthesis between the aminobenzothiazole and a 1,4-dicarbonyl compound can be used to construct a complex hybrid molecule where the two heterocyclic systems are linked. nih.gov This modular approach allows for the systematic variation of both the benzothiazole and the conjugated partner to explore structure-activity relationships. nih.gov
Other hybrid structures have been synthesized by linking benzothiazoles to moieties like piperazine, which can then be further functionalized. nih.gov These synthetic strategies highlight the versatility of the benzothiazole core as a scaffold for developing complex molecules.
Advanced Synthetic Techniques and Green Chemistry Approaches in the Synthesis of this compound
The synthesis of benzothiazole derivatives, including this compound, has been significantly advanced by the adoption of green chemistry principles. These modern techniques aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic methods. nih.govnih.gov Key developments include the use of microwave irradiation, solvent-free reaction conditions, and innovative catalytic methodologies to construct the benzothiazole core. nih.govderpharmachemica.com These approaches often lead to higher yields, shorter reaction times, and simpler work-up procedures.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. researchgate.netclockss.org This technique has been successfully applied to the synthesis of various benzothiazole derivatives.
One common approach involves the condensation of 2-aminothiophenols with aldehydes or other carbonyl compounds. derpharmachemica.com For instance, a rapid and efficient synthesis of benzothiazoles has been achieved by the condensation of 2-aminothiophenol (B119425) with various aldehydes under microwave irradiation in glycerol, a green solvent, without the need for a catalyst. researchgate.net This method highlights the dual benefits of microwave heating and environmentally benign solvents.
In a similar vein, the synthesis of 7-substituted-6-fluoro-benzothiazolo-tetrazoles has been accomplished using microwave heating, which resulted in higher yields compared to conventional methods. orientjchem.org Another example is the one-pot, three-component reaction of 2-aminobenzothiazole (B30445), an aldehyde, and an active methylene (B1212753) compound, which proceeds efficiently under microwave irradiation to produce pyrimido[2,1-b] nih.govresearchgate.netbenzothiazole derivatives in high yields. researchgate.net Although a specific example for this compound is not detailed in the reviewed literature, the general applicability of these microwave-assisted methods to substituted benzothiazoles suggests a viable route for its synthesis.
Table 1: Examples of Microwave-Assisted Benzothiazole Synthesis
| Reactants | Catalyst/Solvent | Microwave Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminothiophenol, Benzaldehyde | Glycerol | CEM-focused microwave | 2-Phenylbenzothiazole | 95 | researchgate.net |
| 2-Aminobenzothiazole, Aldehyde, Ethyl Acetoacetate | Acetic Acid | 350 W, 80 °C | 5H-benzo[d]thiazolo[3,2-a]pyrimidine derivative | 85-93 | clockss.org |
| 2-Mercaptobenzothiazole, Hydrazine Hydrate | NaY Zeolite | 960 W, 7 min | 2-Hydrazinobenzothiazole | High | tsijournals.com |
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and simplifies product purification. nih.gov Several solvent-free methods for the synthesis of benzothiazoles have been developed, often in conjunction with other green techniques like microwave irradiation or ball milling.
One notable solvent-free approach involves the reaction of 2-aminothiophenol with benzoyl chlorides at room temperature, which affords 2-substituted benzothiazoles in excellent yields within minutes without the need for a catalyst. This method is not only environmentally friendly but also highly efficient.
Another innovative technique is the use of ball milling. For example, ZnO nanoparticles have been used as a catalyst for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes under solvent-free ball milling conditions. This method provides high yields in a short reaction time and the catalyst can be recycled.
Furthermore, solid-supported reagents, such as nitric acid on silica (B1680970) gel, have been employed for the solvent-free synthesis of 2-aryl benzothiazoles by simply shaking the reactants at room temperature, achieving high yields.
Table 2: Solvent-Free Synthesis of Benzothiazole Derivatives
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| 2-Aminothiophenol, Benzoyl Chlorides | Room temperature, no catalyst | 2-Substituted Benzothiazoles | 61-100 | 1-3 min | |
| 2-Aminothiophenol, Aldehydes | ZnO NPs, Ball milling | 2-Substituted Benzothiazoles | 79-91 | 30 min | |
| 2-Aminothiophenol, Aldehydes | SiO₂–HNO₃, Shaking | 2-Aryl Benzothiazoles | 83-98 | Not specified |
Catalytic Methodologies in Benzothiazole Synthesis
The development of novel and efficient catalysts is crucial for the advancement of synthetic chemistry. In the context of benzothiazole synthesis, a variety of catalysts, including metal nanoparticles, metal oxides, and heterogeneous catalysts, have been explored to improve reaction efficiency and selectivity under green conditions. nih.gov
For instance, molybdenum oxide (MoO₃) nanorods have been demonstrated as an effective and reusable catalyst for the synthesis of 2-aryl benzothiazoles from 2-aminothiophenol and aldehydes. This method offers advantages such as low reaction times and mild conditions. Another efficient and reusable heterogeneous catalyst is tin(IV) pyrophosphate (SnP₂O₇), which has been used for the condensation of 2-aminothiophenol with aromatic aldehydes, providing high yields in very short reaction times. nih.gov
Metal-organic frameworks (MOFs) have also emerged as promising catalysts. Zn(II) and Cd(II) MOFs have been shown to be efficient, robust, and recyclable heterogeneous catalysts for the multi-component reaction of aldehydes, malononitrile, and thiophenols to produce functionalized pyridine (B92270) derivatives, showcasing their potential in complex heterocyclic synthesis. wpmucdn.com
In addition to metal-based catalysts, organocatalysts and biocatalysts are gaining attention. For example, a mixture of H₂O₂/HCl has been used as a catalyst for the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes in ethanol (B145695) at room temperature. nih.gov Commercial laccases have also been employed for the condensation of 2-aminothiophenol with aryl-aldehydes, representing a biocatalytic approach to benzothiazole synthesis. nih.gov
Table 3: Catalytic Approaches to Benzothiazole Synthesis
| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminothiophenol, Aldehydes | MoO₃ nanorods | Not specified | Mild | 2-Aryl Benzothiazoles | High | |
| 2-Aminothiophenol, Aromatic Aldehydes | SnP₂O₇ | Not specified | Not specified | Benzothiazoles | 87-95 | nih.gov |
| 2-Aminothiophenol, Aldehydes | H₂O₂/HCl | Ethanol | Room Temperature, 1 h | Benzothiazoles | Excellent | nih.gov |
| N-Arylthioureas | RuCl₃ | Not specified | Oxidative coupling | 2-Aminobenzothiazoles | up to 91 | nih.gov |
Pharmacological Spectrum and Biological Activities of 7 Methoxy 2 Methylbenzo D Thiazole Analogues
Anti-infective Applications
Analogues of 7-Methoxy-2-methylbenzo[d]thiazole have been investigated for their potential to combat various infectious diseases caused by bacteria, fungi, mycobacteria, and viruses.
Antibacterial Efficacy and Corresponding Mechanisms
Benzothiazole (B30560) derivatives have shown considerable promise as antibacterial agents. Studies have revealed that their efficacy can be enhanced by specific substitutions on the benzothiazole ring. For instance, the introduction of a methoxy (B1213986) thiophene-3-yl moiety at the 7th position of the benzothiazole core has been found to improve antibacterial activity. nih.gov
A series of diarylureas bearing a benzothiazole nucleus were synthesized and evaluated for their antibacterial properties. mdpi.com Among these, compounds 2bF and 2eC, which are analogues of triclocarban (B27905), demonstrated potent activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL, surpassing the activity of triclocarban itself (MIC = 16 µg/mL). mdpi.com Furthermore, compound 2bB was found to be significantly more active than triclocarban against Enterococcus faecalis, a bacterium commonly associated with nosocomial infections. mdpi.com
In another study, novel benzothiazole analogues were synthesized and screened against a panel of Gram-positive and Gram-negative bacteria. nih.gov Compound 3e emerged as a particularly potent agent, exhibiting a MIC value of 3.12 μg/ml against all tested bacterial strains, which is twofold more active than the standard drug ciprofloxacin (B1669076) (MIC 6.25 μg/ml). nih.gov The molecular docking studies of some azo-clubbed benzothiazole analogues have suggested that they may exert their antibacterial effect by forming a stable complex with the DNA gyrase enzyme. nih.gov
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2bF | Staphylococcus aureus | 8 | mdpi.com |
| 2eC | Staphylococcus aureus | 8 | mdpi.com |
| Triclocarban (Reference) | Staphylococcus aureus | 16 | mdpi.com |
| 2bB | Enterococcus faecalis | Less than TCC (MIC=64) | mdpi.com |
| 3e | Various Gram+ and Gram- | 3.12 | nih.gov |
| Ciprofloxacin (Reference) | Various Gram+ and Gram- | 6.25 | nih.gov |
Antifungal Properties and Molecular Targets (e.g., N-Myristoyltransferase)
The antifungal potential of benzothiazole derivatives has also been an area of active research. N-Myristoyltransferase (NMT), an enzyme essential for the viability of fungi, has been identified as a key target for the development of novel antifungal drugs. researchgate.net Inhibition of NMT leads to defects in fungal growth and survival.
In a study involving a library of newly synthesized benzothiazole analogues, compound 3n was identified as the most active against a range of fungal strains, with MIC values between 1.56 µg/ml and 12.5 µg/ml. nih.gov Other compounds in the series showed moderate to weak antifungal activity. nih.gov Another study on heteroaryl derivatives of benzothiazole revealed that several compounds exhibited better potency against Trichophyton viride than the reference drugs ketoconazole (B1673606) and bifonazole, with MIC values of 0.06 mg/mL. mdpi.com
While the specific interaction of this compound analogues with N-myristoyltransferase is not extensively detailed in the provided results, the established role of NMT as a crucial fungal target suggests a potential mechanism of action for antifungal benzothiazoles.
| Compound | Fungal Strain | MIC | Reference |
|---|---|---|---|
| 3n | Various fungal strains | 1.56 - 12.5 µg/ml | nih.gov |
| 2d, 2i, 3b, 6 | Trichophyton viride | 0.06 mg/mL | mdpi.com |
| Ketoconazole (Reference) | Trichophyton viride | >0.06 mg/mL | mdpi.com |
| Bifonazole (Reference) | Trichophyton viride | >0.06 mg/mL | mdpi.com |
Antitubercular Activity and Mechanisms of Resistance
Tuberculosis remains a major global health challenge, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. Benzothiazole derivatives have demonstrated significant potential in this area.
A series of novel benzothiazole derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. researchgate.net Notably, compound [IX], 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole, showed significant activity, highlighting the potential of methoxy-substituted benzothiazoles as antitubercular leads. researchgate.net
In another study, pyrimidine-tethered benzothiazole derivatives were investigated. nih.gov While the unsubstituted analogue 7a showed good activity (MIC = 15.63 µg/mL), the introduction of a methoxy group at the para position of the anilino moiety (analogue 7b) led to a decrease in activity (MIC = 125 µg/mL). nih.gov However, compounds 5c and 15 from this broader study exhibited high activity against a drug-sensitive strain of M. tuberculosis (MIC = 0.24 and 0.48 µg/mL, respectively) and also showed a good effect against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov
The mechanism of action for some antitubercular benzothiazoles has been linked to the inhibition of essential mycobacterial enzymes. For instance, a series of 2-mercaptobenzothiazoles were found to target M. tuberculosis type II NADH dehydrogenase (NDH-2), an enzyme crucial for the mycobacterial respiratory pathway. nih.gov
| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole | H37Rv | Significant activity | researchgate.net |
| Analogue 7a (unsubstituted) | Sensitive Strain | 15.63 | nih.gov |
| Analogue 7b (p-methoxy) | Sensitive Strain | 125 | nih.gov |
| Compound 5c | Sensitive Strain | 0.24 | nih.gov |
| Compound 15 | Sensitive Strain | 0.48 | nih.gov |
| Compound 5c | MDR Strain | 0.98 | nih.gov |
| Compound 15 | MDR Strain | 1.95 | nih.gov |
| Compound 5c | XDR Strain | 3.9 | nih.gov |
| Compound 15 | XDR Strain | 7.81 | nih.gov |
Antiviral Potential and Structure-Activity Relationships
The benzothiazole ring system is a versatile scaffold for the design of novel antiviral agents. nih.gov Analogues have been reported to show activity against a range of viruses, including influenza and herpes simplex virus (HSV). nih.gov
For instance, certain pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have demonstrated potential antiviral effects against HSV-1, causing a 50–61% reduction in viral plaques. nih.gov In the context of anti-influenza A virus activity, a thiophene-substituted tricyclic derivative containing a benzothiazole core showed excellent antiviral activity. nih.gov
Structure-activity relationship studies are crucial for optimizing the antiviral potency of these compounds. The easy functionalization at various positions of the benzothiazole ring allows for systematic modifications to enhance activity and selectivity. nih.gov While specific studies on this compound analogues are not detailed in the provided search results, the broader research on benzothiazoles indicates a promising avenue for the development of new antiviral therapies.
Anticancer and Cytotoxic Investigations
Benzothiazole derivatives have emerged as a significant class of compounds in anticancer research, with many analogues exhibiting potent cytotoxic effects against various cancer cell lines.
Inhibition of Cancer Cell Proliferation
A number of studies have highlighted the ability of benzothiazole analogues to inhibit the proliferation of cancer cells. A promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 2), demonstrated extremely high antiproliferative activity in the NIH-NCI 60 human tumor cell line panel, with GI50 values in the low to subnanomolar range. nih.gov This compound also showed significant in vivo antitumor effects, inhibiting tumor growth by 61.9% in mice at a dose of 1.0 mg/kg. nih.gov
In the context of breast cancer, a new series of benzothiazole derivatives were tested for their cytotoxic activity against the human breast cancer MCF-7 cell line. nih.gov Several derivatives showed good cytotoxic effects, with compounds 4, 5c, 5d, and 6b being more potent than the reference drug cisplatin, exhibiting IC50 values of 8.64, 7.39, 7.56, and 5.15 μM, respectively, compared to 13.33 μM for cisplatin. nih.gov The mechanism of action for these compounds was linked to the regulation of free radical production, leading to tumor cell death. nih.gov
Further research into the anticancer effects of 2-substituted benzothiazoles on breast cancer cell lines revealed that these compounds could significantly inhibit cancer cell growth by inducing apoptosis, disrupting mitochondrial membrane potential, and causing cell cycle arrest. nih.gov The study also showed that these derivatives decreased the protein levels of the epidermal growth factor receptor (EGFR) and downregulated key signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR. nih.gov
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4 | MCF-7 | 8.64 | nih.gov |
| Compound 5c | MCF-7 | 7.39 | nih.gov |
| Compound 5d | MCF-7 | 7.56 | nih.gov |
| Compound 6b | MCF-7 | 5.15 | nih.gov |
| Cisplatin (Reference) | MCF-7 | 13.33 | nih.gov |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2) | NIH-NCI 60 panel | Subnanomolar GI50 | nih.gov |
Apoptosis Induction and Cell Cycle Modulation
Analogues of this compound have demonstrated notable anticancer properties by inducing programmed cell death, or apoptosis, and modulating the cell cycle in cancer cells.
Research has shown that certain benzothiazole-pyrrole hybrid derivatives can induce significant cytotoxicity in cancer cell lines. Specifically, in MCF-7 breast cancer cells, these compounds were found to cause G2/M phase cell cycle arrest. nih.govresearchgate.net This arrest is characterized by an increase in the population of cells in the G2/M phase and a corresponding decrease in the G1 phase population. nih.govresearchgate.net Furthermore, some of these analogues, such as compounds 4o and 4r from one study, were effective in inducing apoptosis in MCF-7 cells, a process confirmed by the increased expression of caspase-9, a key initiator of the apoptotic cascade. nih.govresearchgate.net
The mechanism of action for some benzothiazole derivatives involves the inhibition of tubulin polymerization. By binding to the colchicine-binding site on tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest and subsequent apoptosis.
Other studies on different heterocyclic compounds with structural similarities have also highlighted the importance of apoptosis and cell cycle modulation in their anticancer effects. For instance, hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold have been shown to induce apoptosis in cancer cells. nih.gov Similarly, certain benzofuran (B130515) derivatives have been found to cause cell cycle arrest at the G2/M phase in HepG2 liver cancer cells and at the S and G2/M phases in A549 lung cancer cells. mdpi.com
Target-Specific Anticancer Mechanisms
Beyond the general induction of apoptosis and cell cycle arrest, analogues of this compound can exert their anticancer effects through target-specific mechanisms.
One such mechanism is the modulation of key signaling pathways involved in cancer cell proliferation and survival. For example, the benzothiazole-pyrrole hybrid 4o has been shown to down-regulate the expression of the oncogenic protein Ras and its downstream effectors, including MEK1, ERK1/2, and p38 MAPK. nih.govresearchgate.net This pathway is crucial for cell growth and proliferation, and its inhibition can effectively halt tumor progression. Additionally, this compound was found to decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, the process by which tumors develop their own blood supply. nih.govresearchgate.net
Protein kinases are another important class of targets for anticancer drugs. nih.gov Benzothiazole derivatives have been developed as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov VEGFR-2 is a key regulator of angiogenesis, and its inhibition can starve tumors of the nutrients they need to grow. nih.gov Certain 2-aminobenzothiazole (B30445) hybrids have shown potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov
The introduction of specific chemical functionalities, such as chloromethyl and methoxy groups, to the benzothiazole scaffold has been shown to enhance anticancer activity. nih.gov This highlights the potential for synthetic modification to optimize the potency and selectivity of these compounds against specific cancer targets.
Neurological and Neuropsychiatric Modulations
In addition to their anticancer properties, this compound analogues have shown significant potential in the treatment of neurological and neuropsychiatric disorders. Their activities in this domain are primarily centered on the modulation of key enzymes and receptors in the central nervous system.
Monoamine Oxidase (MAO) Inhibition Profile
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). d-nb.infonih.gov The inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for conditions like depression and Parkinson's disease. d-nb.inforesearchgate.net
Recent studies have identified 2-methylbenzo[d]thiazole derivatives as potent inhibitors of both MAO-A and MAO-B. d-nb.infoconsensus.app A series of thirteen such derivatives were found to be particularly effective against MAO-B, with all tested compounds showing IC50 values below 0.017 µM. d-nb.infoconsensus.app The most potent MAO-B inhibitor identified in this series was 4d , with an IC50 value of 0.0046 µM. d-nb.infoconsensus.app For MAO-A, the most potent inhibitor was 5e , with an IC50 of 0.132 µM. d-nb.infoconsensus.app
The selectivity of these inhibitors for MAO-B over MAO-A is a desirable characteristic for the treatment of Parkinson's disease, as it minimizes the side effects associated with MAO-A inhibition. nih.gov The benzyloxy substituent present in many of these derivatives is thought to contribute significantly to their potent and selective inhibition of MAO-B by interacting with the enzyme's entrance cavity. d-nb.info The mechanism of inhibition for some of these compounds has been determined to be reversible and competitive. nih.gov
The therapeutic potential of MAO inhibitors extends beyond symptomatic treatment. By reducing the production of hydrogen peroxide, a byproduct of MAO-catalyzed reactions, these inhibitors may also exert neuroprotective effects by mitigating oxidative stress and neuronal damage. d-nb.infonih.gov
Dopamine Receptor (D4R) Ligand Interactions
The dopamine D4 receptor (D4R) is a G protein-coupled receptor that has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and ADHD. While specific studies focusing solely on this compound analogues as D4R ligands are not prevalent in the provided search results, the broader class of benzothiazoles has been explored for its interactions with dopamine receptors. The structural features of these analogues make them potential candidates for D4R ligand development.
Muscarinic Acetylcholine (B1216132) Receptor (M4) Allosteric Modulation
The muscarinic acetylcholine M4 receptor is a promising target for the treatment of schizophrenia and other neuropsychiatric disorders. Positive allosteric modulators (PAMs) of the M4 receptor can enhance the receptor's response to the endogenous ligand acetylcholine without directly activating it, offering a more nuanced therapeutic approach.
A novel class of M4 PAMs based on the this compound scaffold has been discovered. nih.govnih.gov One such compound, ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide), exhibited modest potency at the human M4 receptor with an EC50 of 1.3 µM and demonstrated excellent efficacy by causing a 14.6-fold leftward shift in the agonist concentration-response curve. nih.gov This compound was also found to be selective against other muscarinic subtypes and possessed favorable pharmacokinetic properties, including good brain penetration. nih.gov The discovery of ML293 represents a significant advancement, as previous M4 PAMs often suffered from poor in vivo pharmacokinetic profiles. nih.gov
Anti-inflammatory and Immunomodulatory Effects
Analogues of benzothiazole have demonstrated significant potential as anti-inflammatory agents. rjeid.comnih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key in the biosynthesis of prostaglandins (B1171923) that mediate inflammation. preprints.orgnih.gov
Research into a series of benzo[d]thiazol-2-amine derivatives revealed that several compounds exhibited noteworthy anti-inflammatory and analgesic properties. rjeid.com In-silico docking studies indicated that some of these derivatives had a high binding affinity for both COX-1 and COX-2 enzymes. rjeid.comresearchgate.net Specifically, compounds G10 and G11 from this series were identified as having significant anti-inflammatory and analgesic effects, suggesting their potential for further clinical investigation. rjeid.com Another study highlighted a thiazole-substituted benzothiazole derivative, compound 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo [d]thiazol-2-yl)methylene)thiazol-2-amine (3c), which showed more potent anti-inflammatory activity than the reference drug. nih.gov
The anti-inflammatory activity of newly synthesized 7-chloro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one and its quinazolinone derivative was also evaluated. Both compounds demonstrated high anti-inflammatory activity, with the quinazolinone derivative showing slightly better results than the oxazinone. primescholars.com These findings underscore the potential of the benzothiazole scaffold in developing new anti-inflammatory drugs. preprints.org
Interactive Data Table: Anti-inflammatory Activity of Benzothiazole Analogues
| Compound | Target Enzyme(s) | Key Findings | Reference |
| Benzo[d]thiazol-2-amine derivatives (G10, G11) | COX-1, COX-2 | Significant anti-inflammatory and analgesic effects. rjeid.comresearchgate.net | rjeid.com |
| Thiazole-substituted benzothiazole (3c) | Not specified | More potent anti-inflammatory activity than the reference drug. nih.gov | nih.gov |
| 7-chloro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one | Not specified | High anti-inflammatory activity (96.78% and 95.71% at 10mg/kg and 20mg/kg). primescholars.com | primescholars.com |
| 3-Amino-2-Methyl 7-Chloro quinazolin-4(3H)-one | Not specified | High anti-inflammatory activity (97.62% and 95.35% at 10mg/kg and 20mg/kg). primescholars.com | primescholars.com |
Enzyme Inhibition Studies
Currently, there is a lack of specific research findings in the provided search results detailing the H+/K+ ATPase inhibitory activity of this compound analogues.
A study on a thiazol-4-one derivative, 2-(4-chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one, identified it as a 5-lipoxygenase inhibitor. nih.gov This enzyme is involved in the inflammatory pathway, and its inhibition represents a potential therapeutic strategy for inflammatory conditions.
Other Pharmacological Activities
Several studies have highlighted the anthelmintic potential of benzothiazole derivatives. ijnrd.orgresearchgate.net A series of newly synthesized O-substituted 6-methoxybenzothiazole-2-carbamates were evaluated for their activity against rumen flukes. nih.gov One compound, methyl 6-[(5-(4-bromophenacylsulfanyl)- ijnrd.orgnih.govnih.gov-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate (compound 24), demonstrated an effect equipotent to the reference drug oxyclozanide. nih.gov Other synthesized carbamates also showed significant anthelmintic effects. nih.gov
Another study investigated 2-amino-substituted benzothiazoles and found that they exhibited promising anthelmintic activity against earthworms. researchgate.net The design and synthesis of new benzothiazole derivatives containing a thiazole (B1198619) moiety also yielded compounds with good anthelmintic activity. ijnrd.org
Interactive Data Table: Anthelmintic Activity of Benzothiazole Analogues
| Compound | Target Organism | Key Findings | Reference |
| Methyl 6-[(5-(4-bromophenacylsulfanyl)- ijnrd.orgnih.govnih.gov-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate (24) | Rumen flukes | Equipotent effect to oxyclozanide. nih.gov | nih.gov |
| 2-amino-substituted benzothiazoles | Earthworms | Promising anthelmintic activity. researchgate.net | researchgate.net |
| Benzothiazole derivatives with thiazole moiety | Earthworms | Good anthelmintic activity. ijnrd.org | ijnrd.org |
N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vivo antidiabetic activity. nih.gov Several of these compounds significantly lowered plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. nih.gov The proposed mechanism of action for some of these compounds is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. nih.gov
The thiazole ring, a component of the benzothiazole structure, is also found in compounds with antidiabetic properties. nih.gov Furthermore, research on 1,2,3-triazole derivatives has shown their potential as antidiabetic agents through the inhibition of α-amylase and α-glucosidase. nih.gov
The analgesic properties of benzothiazole derivatives are often studied in conjunction with their anti-inflammatory effects. rjeid.com As mentioned previously, the inhibition of COX enzymes contributes to their analgesic action. preprints.org A study on newly synthesized 7-chloro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one and a quinazolinone derivative showed significant in vivo analgesic activity in mice. researchgate.net The analgesic effect of the quinazolinone derivative was particularly noteworthy. researchgate.net
Computational and Cheminformatics Approaches
Molecular Modeling and Docking Simulations for Target Interaction Prediction
Molecular modeling and docking simulations are fundamental tools for predicting how a ligand, such as 7-Methoxy-2-methylbenzo[d]thiazole, might interact with a biological target, typically a protein or enzyme. These in silico techniques are instrumental in identifying potential therapeutic targets and understanding the mechanism of action at a molecular level.
In a typical molecular docking study, the three-dimensional structure of this compound would be virtually screened against a library of known protein targets. The simulation would predict the most favorable binding orientation and conformation of the compound within the active site of the protein. The strength of this interaction is often quantified by a docking score, which estimates the binding affinity. For instance, a hypothetical docking study of this compound against a potential cancer target like a protein kinase would aim to identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex.
Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target
| Parameter | Predicted Value |
| Docking Score (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Interaction with the hinge region of the kinase |
| Hydrophobic Interactions | Interactions with the hydrophobic pocket of the active site |
| Predicted Binding Affinity (Ki) | Low micromolar range |
Quantitative Structure-Activity Relationship (QSAR) Derivations and Predictive Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
To develop a QSAR model for a series of benzothiazole (B30560) derivatives including this compound, a dataset of compounds with their experimentally determined biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. Such a model could reveal that specific substitutions on the benzothiazole ring are crucial for activity.
In Silico ADMET Profiling and Pharmacokinetic Predictions for Compound Design
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery to predict the pharmacokinetic and safety properties of a compound. These predictions help in identifying and eliminating compounds with poor drug-like properties before they enter more costly experimental testing.
For this compound, various computational models would be used to predict its ADMET properties. These predictions are based on its chemical structure and physicochemical properties. For example, its oral bioavailability, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes like cytochrome P450s would be estimated.
Table 2: Hypothetical In Silico ADMET Profile for this compound
| ADMET Property | Predicted Outcome |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| Cytochrome P450 2D6 Inhibition | Non-inhibitor |
| Ames Mutagenicity | Non-mutagenic |
| hERG Inhibition | Low risk |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. These methods are used to understand the flexibility of a compound and its interactions with its environment, such as a solvent or a biological target.
Preclinical Development and Translational Research
In Vitro Assays for Efficacy and Potency Determination
The initial stages of preclinical development for benzothiazole (B30560) derivatives heavily rely on in vitro assays to establish their biological activity and mechanism of action. These assays are crucial for identifying promising lead compounds for further development.
Cell-based screening is a fundamental approach to evaluate the cytotoxic or modulatory effects of benzothiazole derivatives on various cell lines. This method provides insights into the potential therapeutic applications of these compounds. For instance, a series of 2-(4-aminophenyl)benzothiazoles were screened against a panel of human breast cancer cell lines, revealing potent inhibitory activity in the nanomolar range for some derivatives. acs.org
In another study, novel benzothiazole-piperazine-1,2,3-triazole hybrids were evaluated for their antiproliferative activity against human breast (MCF7 and T47D) and colon (HCT116 and Caco2) cancer cell lines. nih.gov The 3-hydroxypropyl hybrid compound, in particular, demonstrated the most potent activity with IC50 values ranging from 33 to 48 µM across the tested cell lines. nih.gov Similarly, the anticancer effects of 2-substituted benzothiazole derivatives were investigated against pancreatic adenocarcinoma cells (PANC-1), where they were shown to reduce cell viability and induce apoptosis. nih.gov
Table 1: Examples of Cell-Based Screening of Benzothiazole Derivatives
| Compound Class | Cell Lines Tested | Observed Effect | Reference |
|---|---|---|---|
| 2-(4-Aminophenyl)benzothiazoles | Human breast cancer cell lines (MCF-7, MDA 468) | Potent inhibitory activity | acs.org |
| Benzothiazole-piperazine-1,2,3-triazole hybrids | MCF7, T47D, HCT116, Caco2 | Antiproliferative activity | nih.gov |
| 2-Substituted benzothiazoles | PANC-1 | Reduced cell viability, apoptosis induction | nih.gov |
To elucidate the mechanism of action, enzyme inhibition and receptor binding assays are critical. Benzothiazole derivatives have been identified as inhibitors of various enzymes and modulators of receptor activity. For example, certain benzothiazole derivatives have been shown to inhibit the oncogenic transcription factor FOXM1 in breast cancer cells. nih.gov
In the field of infectious diseases, benzothiazole scaffold-based compounds have been optimized as potent inhibitors of DNA gyrase, an essential bacterial enzyme. acs.org This has led to the development of analogs with significant activity against Gram-negative pathogens. acs.org Another study identified benzothiazole amides as inhibitors of the trehalose monomycolate transporter (MmpL3) in mycobacteria, demonstrating their potential as antimycobacterial agents. nih.gov
Furthermore, in the context of neuroinflammation and cancer, benzothiazole derivatives have been discovered as potent inhibitors of the oxidoreductase NQO2. nih.gov The most active compound, 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole, exhibited an IC50 of 25 nM. nih.gov
Table 2: Enzyme Inhibition by Benzothiazole Derivatives
| Compound Class | Target Enzyme/Receptor | Therapeutic Area | IC50/Activity | Reference |
|---|---|---|---|---|
| Benzothiazole derivatives | FOXM1 | Cancer | Potent inhibition | nih.gov |
| Benzothiazole scaffold-based compounds | DNA Gyrase | Infectious Disease | Low nanomolar inhibition | acs.org |
| Benzothiazole amides | MmpL3 | Infectious Disease | MIC values 0.03-0.5 µg/mL | nih.govnih.gov |
In Vivo Pharmacological Evaluation in Disease Models
Following promising in vitro results, the evaluation of benzothiazole derivatives progresses to in vivo models to assess their efficacy and pharmacological properties in a living system.
A variety of animal models are employed to test the in vivo efficacy of benzothiazole derivatives, tailored to the specific therapeutic area of interest. For anticancer studies, human tumor xenograft models in nude mice are commonly used. For instance, 2-(4-aminophenyl)benzothiazoles were evaluated against human mammary carcinoma models in nude mice, with one compound showing potent growth inhibition of both ER+ and ER- tumors. acs.org
In the context of infectious diseases, a mouse model of chronic nontuberculous mycobacteria (NTM) lung infection was used to demonstrate the in vivo efficacy and tolerability of a benzothiazole amide. nih.gov For antiepileptic potential, new series of 2-[4-methoxy-3-(5-substituted phenyl- acs.orgacs.orgnih.govoxadiazol-2-ylmethoxy)-phenyl]-benzothiazoles were studied in maximum electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents. nih.gov
Efficacy studies in these animal models aim to establish a dose-response relationship and determine the therapeutic potential of the compounds. In the study of a benzothiazole amide for NTM lung infection, once-daily dosing over four weeks resulted in a statistically significant reduction in bacterial colony-forming units (CFUs) compared to the vehicle control. nih.gov
For a novel benzothiazole-derived heterocyclic compound with anticancer potential, acute toxicity studies in animals were conducted to determine the LD50, and a dose-response curve was established. researchgate.net
Lead Optimization and Compound Refinement Strategies
Lead optimization is a critical phase in drug discovery that involves modifying the chemical structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. For benzothiazole derivatives, this iterative process of design, synthesis, and screening has been extensively applied.
One common strategy involves the replacement of certain functional groups to enhance desired properties. For example, in the development of antimycobacterial agents, the adamantyl group of an initial hit compound was replaced with cyclohexyl derivatives, leading to advanced lead compounds with improved potency and a mycobacteria-specific spectrum of activity. nih.govnih.gov
Another approach is the exploration of structure-activity relationships (SAR) to guide the design of more potent analogs. In the development of DNA gyrase inhibitors, modifications to the pyrrole (B145914) substitution and the substituent at position 4 of the benzothiazole moiety were systematically explored to improve binding affinity and antibacterial activity. acs.org Computational modeling and in silico studies are also increasingly used to predict the binding modes of inhibitors and guide the design of new derivatives with improved interactions with their biological targets. nih.govnih.gov
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 7-Methoxy-2-methylbenzo[d]thiazole derivatives?
The synthesis of thiazole derivatives typically involves cyclization reactions using precursors like thioureas, α-haloketones, or thioamides under controlled conditions. For example, solvent selection (e.g., ethanol, DMF) and catalysts (e.g., acetic acid, Lewis acids) are critical for optimizing yield and purity. In related thiazole syntheses, refluxing with DMSO as a solvent and subsequent crystallization from ethanol-water mixtures have been effective for isolating high-purity compounds . Specific protocols may involve coupling reactions with aryl halides or introducing methoxy/methyl groups via nucleophilic substitution .
Advanced: How can computational docking studies elucidate the mechanism of action of this compound derivatives?
Molecular docking can predict binding interactions between thiazole derivatives and target proteins. For instance, studies on similar thiazole compounds used AutoDock Vina to simulate binding to Rab7b, a protein involved in cancer cell proliferation. Key parameters include binding energy calculations, hydrogen bonding, and hydrophobic interactions. Advanced protocols involve validating docking results with molecular dynamics simulations to assess stability . This approach helps prioritize compounds for in vitro testing, reducing experimental costs .
Basic: What spectroscopic techniques are essential for characterizing thiazole derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and aromaticity. Infrared (IR) spectroscopy identifies functional groups like C=S or C-N bonds. Melting point analysis and elemental composition (CHNS analysis) further validate purity. For example, in a study of benzoimidazole-thiazole hybrids, ¹H NMR confirmed methyl and methoxy group integration, while IR verified carbonyl and thiazole ring vibrations .
Advanced: How do structural modifications (e.g., methoxy vs. halogen substituents) impact biological activity?
Substituents on the thiazole ring influence electronic effects, solubility, and steric hindrance. For example:
- Methoxy groups enhance electron density, improving interactions with hydrophobic protein pockets.
- Halogens (e.g., Cl, Br) increase lipophilicity and binding affinity via halogen bonding.
In a study of benzothiazole derivatives, 4-bromophenyl-substituted compounds showed superior anti-inflammatory activity compared to fluorophenyl analogs due to stronger Van der Waals interactions . Systematic SAR studies using logP calculations and Hammett constants can rationalize these trends .
Basic: What in vitro assays are standard for evaluating cytotoxicity of thiazole derivatives?
The MTT assay is widely used to assess cell viability via mitochondrial reductase activity. For example, thiazole derivatives were tested against MCF-7 breast cancer cells, with IC₅₀ values calculated from dose-response curves . Complementary assays like trypan blue exclusion or flow cytometry (for apoptosis) provide mechanistic insights .
Advanced: How can in silico ADME/Tox tools guide the prioritization of thiazole-based drug candidates?
Platforms like admetSAR predict absorption, distribution, metabolism, excretion, and toxicity. Key parameters include:
- Lipinski’s Rule of Five : To assess oral bioavailability.
- CYP450 inhibition : To avoid drug-drug interactions.
- Ames test predictions : To flag mutagenic risks.
For instance, a thiazole derivative with poor intestinal absorption (Caco-2 permeability < 25 nm/s) was deprioritized despite high in vitro activity .
Basic: What are the critical steps in optimizing reaction conditions for thiazole synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization.
- Catalyst choice : Lewis acids (e.g., ZnCl₂) improve regioselectivity.
- Temperature control : Reflux (70–100°C) minimizes side reactions.
In one protocol, cooling the reaction mixture post-reflux and filtering through silica gel yielded >90% purity .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay variability (e.g., cell line differences) or compound stability. Strategies include:
- Standardized protocols : Use common cell lines (e.g., HepG2 for liver toxicity) and controls.
- Metabolite profiling : LC-MS to identify degradation products.
For example, a thiazole compound showed antitumor activity in MCF-7 cells but not in HeLa, highlighting cell-specific sensitivity .
Basic: What safety precautions are essential when handling thiazole derivatives?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Conduct reactions in fume hoods to prevent inhalation.
- Store compounds in airtight containers away from light .
Advanced: How can metabolic pathway analysis inform thiazole derivative design?
Studies on thiamin biosynthesis in Bacillus subtilis revealed that thiazole synthase catalyzes NAD-dependent sulfur transfer. Mimicking this pathway, researchers introduced glycine analogs to stabilize intermediates, improving yield in synthetic routes . Such insights can guide the design of bio-inspired catalysts for greener synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
